10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol is a chemical compound with a complex structure that includes a phenanthrene backbone and a dioxane ring
Vorbereitungsmethoden
The synthesis of 10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol typically involves the reaction of phenanthren-9-ol with 1,4-dioxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of 10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol can be compared with other similar compounds, such as:
Phenanthren-9-ol: Lacks the dioxane ring, which may affect its chemical properties and reactivity.
1,4-Dioxane derivatives: These compounds have similar ring structures but different functional groups, leading to variations in their chemical behavior.
The uniqueness of this compound lies in its combination of the phenanthrene backbone and the dioxane ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5025-33-2 |
---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
10-(1,4-dioxan-2-yloxy)phenanthren-9-ol |
InChI |
InChI=1S/C18H16O4/c19-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18(17)22-16-11-20-9-10-21-16/h1-8,16,19H,9-11H2 |
InChI-Schlüssel |
ISOHTLRXGDQGSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CO1)OC2=C(C3=CC=CC=C3C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.